[2-(2-iodoethynyl)-2-adamantyl] acetate
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Overview
Description
[2-(2-iodoethynyl)-2-adamantyl] acetate is a compound that features an adamantane core with an iodoethynyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-iodoethynyl)-2-adamantyl] acetate typically involves the iodination of an ethynyl group attached to an adamantane core, followed by esterification with acetic acid. One common method involves the use of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) to selectively generate the iodoalkyne . The reaction conditions often require a controlled environment to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
[2-(2-iodoethynyl)-2-adamantyl] acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under appropriate conditions.
Halogen Bonding: The iodoethynyl group can participate in halogen bonding, forming supramolecular structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can modify the ethynyl group to form various functionalized adamantane derivatives.
Scientific Research Applications
[2-(2-iodoethynyl)-2-adamantyl] acetate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for supramolecular chemistry.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [2-(2-iodoethynyl)-2-adamantyl] acetate involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The iodoethynyl group can form halogen bonds with electron-rich sites on biomolecules, influencing their structure and function. The adamantane core provides stability and rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Iodoethynyl)pyridine: Another iodoethynyl compound with similar halogen bonding properties.
1,3-Dehydroadamantane: An unsaturated adamantane derivative with high reactivity.
Uniqueness
[2-(2-iodoethynyl)-2-adamantyl] acetate is unique due to its combination of an adamantane core with an iodoethynyl group and an acetate ester. This structure provides a balance of stability, reactivity, and functional versatility, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
[2-(2-iodoethynyl)-2-adamantyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO2/c1-9(16)17-14(2-3-15)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCWEQWNIJHKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C2CC3CC(C2)CC1C3)C#CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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